molecular formula C₂₂H₃₀O₁₁ B1145784 Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide CAS No. 1217463-85-8

Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide

Cat. No.: B1145784
CAS No.: 1217463-85-8
M. Wt: 470.47
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Description

Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is a metabolite derived from the phthalate ester family, specifically from di(2-ethylhexyl) phthalate. This compound is formed through the conjugation of mono(2-ethyl-5-hydroxyhexyl) phthalate with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. It is primarily studied in the context of its role as a biomarker for exposure to phthalates, which are widely used as plasticizers in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide typically involves multiple steps:

    Hydrolysis: Di(2-ethylhexyl) phthalate is hydrolyzed to produce mono(2-ethyl-5-hydroxyhexyl) phthalate.

    Conjugation: Mono(2-ethyl-5-hydroxyhexyl) phthalate is then conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferase.

Industrial Production Methods

Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable product. the synthesis can be scaled up using bioreactors that facilitate enzymatic reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide can undergo several types of chemical reactions:

    Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Hydrolysis: The ester bond can be hydrolyzed, resulting in the release of glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.

    Conjugation: Further conjugation reactions can occur, enhancing its solubility and excretion.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Enzymes: UDP-glucuronosyltransferase for conjugation reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Hydrolysis Products: Glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.

Scientific Research Applications

Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is extensively studied in various fields:

    Chemistry: Used as a biomarker to study the metabolism and environmental impact of phthalates.

    Biology: Investigated for its role in endocrine disruption and its effects on reproductive health.

    Medicine: Utilized in toxicological studies to assess human exposure to phthalates and their potential health risks.

    Industry: Monitored in environmental samples to evaluate the presence and impact of phthalate contamination.

Mechanism of Action

The compound exerts its effects primarily through its role as a metabolite of di(2-ethylhexyl) phthalate. It is involved in the detoxification process, where it is conjugated with glucuronic acid to enhance its solubility and facilitate excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferase, which catalyze the conjugation reaction. The pathways involved are primarily related to the metabolism and excretion of xenobiotic compounds.

Comparison with Similar Compounds

Similar Compounds

    Mono(2-ethyl-5-hydroxyhexyl) Phthalate: The parent compound, which is also a metabolite of di(2-ethylhexyl) phthalate.

    Mono(2-ethyl-5-oxohexyl) Phthalate: Another metabolite with a similar structure but different functional groups.

    Mono(2-ethyl-5-carboxypentyl) Phthalate: A related compound with a carboxylic acid group.

Uniqueness

Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is unique due to its conjugation with glucuronic acid, which significantly enhances its solubility and excretion. This property makes it a valuable biomarker for studying phthalate exposure and metabolism.

Properties

CAS No.

1217463-85-8

Molecular Formula

C₂₂H₃₀O₁₁

Molecular Weight

470.47

Synonyms

1-[2-(2-Ethyl-5-hydroxyhexyl), 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid

Origin of Product

United States

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